A Technical Guide to the Chemical Characterization of 3-Deoxyglucosone-13C6
A Technical Guide to the Chemical Characterization of 3-Deoxyglucosone-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deoxyglucosone (B13542) (3-DG), a highly reactive dicarbonyl compound, is a key intermediate in the Maillard reaction and the subsequent formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and the aging process.[1] Stable isotope-labeled 3-Deoxyglucosone-13C6 (3-DG-13C6) serves as an essential internal standard for the accurate quantification of endogenous 3-DG in biological matrices by mass spectrometry-based methods. This technical guide provides a comprehensive overview of the chemical characterization of 3-Deoxyglucosone-13C6, including its physicochemical properties, analytical methodologies for its use, and its role in relevant biological pathways.
Physicochemical Properties
3-Deoxyglucosone-13C6 is the uniformly carbon-13 labeled analog of 3-Deoxy-D-erythro-hexos-2-ulose. While specific experimental data for the labeled compound is often proprietary, the following tables summarize the available information for both the labeled and unlabeled forms.
Table 1: General and Physicochemical Properties of 3-Deoxyglucosone-13C6
| Property | Value | Source |
| Chemical Name | 3-Deoxy-D-erythro-hexos-2-ulose-1,2,3,4,5,6-13C6 | Vendor Information |
| Synonyms | 3-Deoxy-D-glucosone-13C6, 2-Keto-3-deoxyglucose-13C6 | |
| Molecular Formula | ¹³C₆H₁₀O₅ | [2][3] |
| Molecular Weight | 168.096 g/mol | [2][4] |
| Isotopic Enrichment | ≥99 atom % ¹³C | |
| Appearance | Off-White to Yellow Amorphous Soft Solid (unlabeled) | Synthose DG216 |
| Solubility | Soluble in DMSO, Water, Methanol (unlabeled) | Synthose DG216 |
| Storage Conditions | -20°C, protect from moisture | [2] |
Table 2: Chemical Identifiers
| Identifier | Value (Labeled) | Value (Unlabeled) |
| CAS Number | 163349-72-2 (example) | 4084-27-9 |
| PubChem CID | N/A | 114839 |
| InChI Key | ZGCHLOWZNKRZSN-NTSWFWBYSA-N | ZGCHLOWZNKRZSN-NTSWFWBYSA-N |
| SMILES | O[13CH2]--INVALID-LINK----INVALID-LINK--C([13CH2][13C]=O)=O | C(C(C(CO)O)O)C(=O)C=O |
Spectroscopic Characterization
Detailed experimental spectroscopic data for 3-Deoxyglucosone-13C6 is not widely available in the public domain. The characterization is typically confirmed by the manufacturer and provided in the certificate of analysis. However, based on the structure and data from the unlabeled analog, the expected spectral characteristics are as follows:
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¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the existence of various cyclic and acyclic isomers in solution. The signals would show coupling to the ¹³C-labeled carbon backbone.
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¹³C NMR: The carbon-13 NMR spectrum would display six distinct signals, each corresponding to one of the carbon atoms in the molecule. The chemical shifts would be informative of the functional groups present (aldehyde, ketone, and alcohol moieties).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the ¹³C₆-isotopologue. Fragmentation patterns are expected to involve losses of water and small neutral molecules, characteristic of carbohydrate analysis. High-resolution mass spectrometry is used to confirm the elemental composition.[5]
Synthesis of 3-Deoxyglucosone-13C6
A detailed, publicly available synthesis protocol for 3-Deoxyglucosone-13C6 is scarce. However, a plausible synthetic route would involve the use of commercially available D-Glucose-¹³C₆ as the starting material. General methods for the synthesis of unlabeled 3-deoxy-D-erythro-hexos-2-ulose from D-glucose have been reported and can be adapted for the labeled compound.[6]
A common approach involves the reaction of D-glucose with benzoylhydrazine in the presence of an amine catalyst to form the 3-deoxyglucosone bis(benzoylhydrazone) intermediate. Subsequent removal of the benzoylhydrazine protecting groups with an aldehyde, such as benzaldehyde, yields the free 3-deoxyglucosone. Purification is typically achieved through chromatographic techniques.[7]
Experimental Protocols
3-Deoxyglucosone-13C6 is primarily used as an internal standard for the quantification of 3-Deoxyglucosone in biological samples using isotope dilution mass spectrometry.
Quantification of 3-Deoxyglucosone by UPLC-MS/MS
This method is suitable for the analysis of 3-DG in plasma and whole blood.[8]
-
Sample Preparation:
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To 100 µL of EDTA plasma or whole blood, add a known amount of 3-Deoxyglucosone-13C6 internal standard.
-
Deproteinize the sample by adding 200 µL of ice-cold 1 M perchloric acid.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a solution of o-phenylenediamine (B120857) (oPD) to derivatize the dicarbonyl groups of 3-DG and 3-DG-13C6.
-
Incubate the reaction mixture.
-
-
UPLC-MS/MS Analysis:
-
Inject the derivatized sample onto a UPLC system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with a small amount of formic acid.
-
Monitor the specific mass transitions for the derivatized 3-DG and 3-DG-13C6 in Multiple Reaction Monitoring (MRM) mode.
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Quantify the amount of endogenous 3-DG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Quantification of 3-Deoxyglucosone by GC-MS
This method is also widely used for the analysis of 3-DG in various biological samples.[9][10]
-
Sample Preparation and Derivatization:
-
Spike the sample with 3-Deoxyglucosone-13C6 internal standard.
-
Deproteinize the sample, for example, with ethanol.[10]
-
The dried extract is then subjected to a two-step derivatization. First, an oximation reaction is performed using a reagent like methoxyamine hydrochloride in pyridine.
-
This is followed by silylation of the hydroxyl groups using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions of the derivatized 3-DG and 3-DG-13C6.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Biological Pathways
3-Deoxyglucosone is a central intermediate in the Maillard reaction, a non-enzymatic browning reaction that occurs between reducing sugars and amino groups of proteins, lipids, and nucleic acids. This process ultimately leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).
Caption: The Maillard reaction pathway leading to the formation of 3-Deoxyglucosone.
The formation of AGEs from 3-Deoxyglucosone and other reactive dicarbonyls can lead to the cross-linking of proteins, altering their structure and function. The interaction of AGEs with their receptor (RAGE) can trigger intracellular signaling cascades that promote oxidative stress and inflammation, contributing to cellular dysfunction and the pathology of various diseases.
Caption: Formation of AGEs from 3-DG and subsequent RAGE-mediated signaling.
Conclusion
3-Deoxyglucosone-13C6 is an indispensable tool for researchers investigating the role of glycation in health and disease. Its use as an internal standard allows for the precise and accurate quantification of endogenous 3-Deoxyglucosone, a critical biomarker in studies related to diabetes, aging, and neurodegenerative disorders. A thorough understanding of its chemical properties and the analytical methods for its application is crucial for obtaining reliable and reproducible results in these important areas of research.
References
- 1. 3-Deoxyglucosone - Wikipedia [en.wikipedia.org]
- 2. 3-Deoxyglucosone-13C6 | CAS | LGC Standards [lgcstandards.com]
- 3. omicronbio.com [omicronbio.com]
- 4. 3-Deoxyglucosone-13C6 | CAS | LGC Standards [lgcstandards.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. PREPARATION AND REACTIONS OF 3 DEOXY-D-ERYTHROHEXOS-2-ULOSE - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of 3-deoxyglucosone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
